molecular formula C14H12N2O2S B5622519 N-(3-methylphenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide

N-(3-methylphenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide

Cat. No. B5622519
M. Wt: 272.32 g/mol
InChI Key: MZMROSHHZKEXCF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzisothiazol derivatives, including N-(3-methylphenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide, can be achieved through various methods. One approach involves the reaction of N-amino heterocycles with 2-chlorosulfonylbenzoyl chloride, resulting in good yields of N,N'-linked benzisothiazol derivatives not accessible via oxidation of isothiazolium salts (Zakharova et al., 2010). Another method utilizes saccharin as a precursor for the synthesis of 3-amino-1,2-benzisothiazole-1,1-dioxides by heating with primary and secondary aliphatic amines (Jensen & Pedersen, 1981).

Molecular Structure Analysis

The molecular structure of benzisothiazol derivatives reveals insights into their reactivity and properties. For instance, structural analysis of 3-benzylamino-1,2-benzisothiazole 1,1-dioxide using X-ray diffraction method indicated similar C–N bond lengths to its ether pseudosaccharyl derivative, with the central C–N–C amine linkage having one very long C–N bond and one short, and a central C–N–C bond angle close to 120° (Fonseca, 2009).

Chemical Reactions and Properties

Benzisothiazol derivatives participate in various chemical reactions, highlighting their reactivity. For example, metal complexes with benzisothiazol derivatives have been prepared, showing potential in catalytic activities (Saleem et al., 2015). Additionally, the synthesis of 3,4-benzo[c]-β-carbolines from 2-aryl(tosylamino)methyl-3-bromoindoles via Pd(0)-catalyzed intramolecular Heck reaction demonstrates the versatility of benzisothiazol derivatives in synthesizing complex heterocyclic compounds (Raju et al., 2021).

properties

IUPAC Name

N-(3-methylphenyl)-1,1-dioxo-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-10-5-4-6-11(9-10)15-14-12-7-2-3-8-13(12)19(17,18)16-14/h2-9H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMROSHHZKEXCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NS(=O)(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methylphenyl)-1,2-benzothiazol-3-amine 1,1-dioxide

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